Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for this compound would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve a good yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Indole derivatives have been used in the development of drugs for various diseases .
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific receptors or enzymes in the body, modulating their activity and leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- Tryptophan
- Serotonin
Uniqueness
What sets Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate apart is its unique combination of functional groups, which could confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O6/c1-24(2,3)33-23(31)27-11-16(15-9-13(25)5-6-18(15)27)21-14-10-20(29)19(28)8-12(14)7-17(26-21)22(30)32-4/h5-6,8-11,17,21,26,28-29H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDFROXXPIQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)C3C4=CC(=C(C=C4CC(N3)C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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